(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-2-30-17-16-27-21-10-6-7-11-22(21)31-25(27)26-24(29)20-14-12-19(13-15-20)23(28)18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTWGUWORBZSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized by reacting 2-aminothiophenol with various esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . The resulting benzothiazole derivative is then subjected to further reactions to introduce the benzoyl and ethoxyethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. Solvent selection and purification methods are also crucial in industrial settings to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and ethoxyethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Structural Overview
The molecular formula of the compound is , with a molecular weight of 444.55 g/mol. Its structure consists of:
- Benzamide moiety
- Benzo[d]thiazole ring
- Ethoxyethyl side chain
These components contribute to its reactivity and biological interactions.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide. In vitro studies indicate significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Inhibition of ERK/MAPK signaling pathway |
| HCT116 (Colon) | 15 | Induction of apoptosis via mitochondrial pathway |
In vivo studies further support these findings, showing reduced tumor sizes and improved survival rates in animal models treated with this compound.
Anti-inflammatory Effects
Preliminary research suggests that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism likely involves modulation of inflammatory pathways, although specific targets remain to be fully elucidated.
Antimicrobial Activity
The structural similarities of (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide to known antimicrobial agents suggest potential efficacy against various pathogens. The compound's ability to interact with microbial enzymes or receptors could lead to significant antimicrobial activity.
Applications in Pharmaceutical Development
Given its biological activities, (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide holds promise as a lead candidate for drug development targeting:
- Cancer therapies : As an anticancer agent, it could be developed into a novel treatment for various malignancies.
- Anti-inflammatory drugs : Its potential to reduce inflammation may lead to new treatments for conditions such as arthritis or inflammatory bowel disease.
Agricultural Chemistry
The compound's antimicrobial properties could be leveraged in the development of new agrochemicals. Its effectiveness against plant pathogens may provide an innovative approach to pest control and crop protection.
Material Science Applications
The unique structural features of (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide may facilitate the creation of novel materials with specific properties, particularly in the fields of polymer science and nanotechnology.
Case Studies and Experimental Findings
Recent studies have highlighted the effectiveness of this compound through various experimental approaches:
- In Vitro Studies : Demonstrated significant cytotoxicity against breast and colon cancer cells.
- In Vivo Studies : Showed reduced tumor sizes and enhanced survival rates in treated animal models.
- Comparative Analysis : Compared with similar compounds, it exhibits enhanced potency due to its unique combination of functional groups.
Mechanism of Action
The mechanism of action of (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to inhibit key signaling pathways that regulate cell proliferation and survival . This includes the inhibition of kinases involved in the MAPK/ERK pathway, leading to reduced cell growth and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities.
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: Another benzothiazole derivative with potent anticancer properties.
Uniqueness
What sets (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoyl and ethoxyethyl groups enhances its ability to interact with biological targets, making it a valuable compound for further research and development.
Biological Activity
(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data.
Structural Overview
The compound features a benzamide moiety linked to a benzo[d]thiazole ring , with an ethoxyethyl side chain. This unique structural arrangement is believed to contribute significantly to its biological activity.
Pharmacological Properties
Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological properties. The biological activity of (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has been predicted using computational methods, suggesting potential applications in:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
- Antimicrobial Activity : Similar benzothiazole derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for further therapeutic exploration.
Synthesis
The synthesis of (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of the benzothiazole core by reacting 2-aminothiophenol with appropriate esters.
- Formation of the ylidene linkage through condensation reactions.
- Final purification steps to ensure high yield and purity.
Antitumor Activity
In vitro studies have evaluated the antitumor potential of compounds similar to (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide using various cancer cell lines. For instance, compounds derived from benzothiazoles have been tested on human lung cancer cell lines (A549, HCC827, NCI-H358). Results indicated significant cytotoxic effects with IC50 values ranging from 0.85 µM to 6.75 µM across different assays .
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has been assessed against Gram-positive and Gram-negative bacteria. For example, compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating a promising antibacterial profile .
The mechanism by which (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may disrupt key signaling pathways that regulate cell growth and survival, particularly in cancer cells.
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C26H24N2O3S |
| Molecular Weight | 444.55 |
| Antitumor IC50 (A549) | 6.75 µM |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Mechanism | Inhibition of cell proliferation via signaling pathway disruption |
Q & A
Q. Key reagents :
- Aroyl isothiocyanates for benzamide formation
- Triethylamine for base-mediated cyclization
- Ethanol or methanol for recrystallization
Basic: How is the compound characterized post-synthesis?
Characterization relies on multi-spectral analysis :
- <sup>1</sup>H/<sup>13</sup>C NMR : Distinct chemical shifts for the benzothiazolylidene moiety (δ 7.2–8.5 ppm for aromatic protons) and ethoxyethyl chain (δ 1.2–1.4 ppm for CH3, δ 3.4–3.6 ppm for OCH2) .
- IR spectroscopy : Peaks at 1680–1700 cm<sup>−1</sup> (C=O stretch) and 1540–1560 cm<sup>−1</sup> (C=N/C=S) .
- Mass spectrometry : Molecular ion peaks matching theoretical m/z (e.g., [M+H]<sup>+</sup> at m/z 447.2) .
- X-ray crystallography : Confirms Z-configuration and planarity of the benzothiazolylidene core .
Basic: What biological activities have been explored for this compound?
Preliminary studies on structurally related benzothiazolylidene derivatives show:
Q. Screening protocols :
- Microdilution assays for antimicrobial testing
- MTT assays for cytotoxicity
- Molecular docking to predict binding to target enzymes (e.g., α-glucosidase)
Advanced: What reaction mechanisms govern the synthesis of this benzothiazolylidene derivative?
The synthesis proceeds via:
Thiourea intermediate formation : Reaction of ortho-iodoaniline with aroyl isothiocyanate.
Intramolecular SNAr displacement : Triethylamine deprotonates the thiol, triggering cyclization to form the benzothiazole ring.
Michael addition : Acrylate acts as a Michael acceptor, stabilizing the benzothiazolylidene structure .
Q. Mechanistic evidence :
- Control experiments show no product formation without triethylamine.
- Isotopic labeling confirms nucleophilic aromatic substitution.
Advanced: How can computational modeling enhance the study of this compound?
- Docking studies : Predict interactions with biological targets (e.g., α-glucosidase active site) using AutoDock Vina. Substituents like the ethoxyethyl chain improve binding affinity via hydrophobic interactions .
- DFT calculations : Optimize geometry and predict electronic properties (HOMO-LUMO gaps ~4.2 eV) to correlate with reactivity .
- MD simulations : Assess stability in lipid bilayers for pharmacokinetic profiling.
Q. Software tools :
- Gaussian 16 for DFT
- PyMol for visualization
- GROMACS for MD
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., variable IC50 values) may arise from:
- Structural variations : Substituents on the benzamide or thiazole ring (e.g., fluorine vs. methyl groups) alter hydrophobicity and target binding .
- Assay conditions : Differences in cell lines, serum concentrations, or incubation times.
Q. Resolution strategies :
- Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- SAR studies : Systematically modify substituents and measure activity trends.
- Orthogonal validation : Confirm results via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
